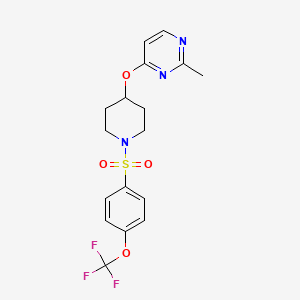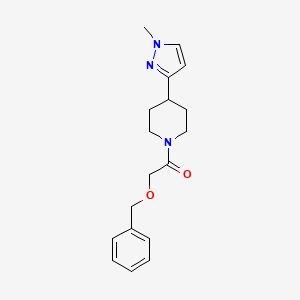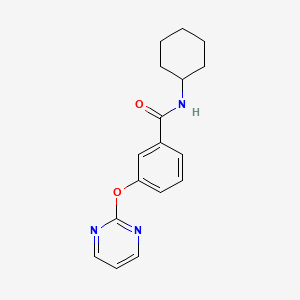
N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has attracted the attention of researchers due to its potential applications in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide involves the inhibition of protein kinase C and protein kinase A. These enzymes are involved in the phosphorylation of various proteins, which regulates their activity. Inhibition of these enzymes leads to the dysregulation of cellular processes, which can have therapeutic benefits in the treatment of certain diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide has been shown to have various biochemical and physiological effects. Inhibition of protein kinase C and protein kinase A can lead to the dysregulation of cellular processes, which can have both positive and negative effects. For example, inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, which can be beneficial in the treatment of cancer. However, inhibition of these enzymes can also lead to the dysregulation of normal cellular processes, which can have negative effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide in lab experiments is its potential therapeutic benefits in the treatment of certain diseases. However, one limitation of using this compound is its potential negative effects on normal cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.
Direcciones Futuras
There are several future directions for research involving N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide. One direction is to further investigate its potential therapeutic benefits in the treatment of cancer, inflammation, and other diseases. Another direction is to investigate the potential side effects of this compound on normal cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.
Métodos De Síntesis
The synthesis of N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide involves the reaction of 3-aminobenzoic acid with cyclohexanecarbonyl chloride and pyrimidine-2-ol in the presence of a base. The reaction yields the target compound, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide has potential applications in drug discovery research. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and protein kinase A. These enzymes play important roles in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of these enzymes may have therapeutic benefits in the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(20-14-7-2-1-3-8-14)13-6-4-9-15(12-13)22-17-18-10-5-11-19-17/h4-6,9-12,14H,1-3,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJPVWCIBDIRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

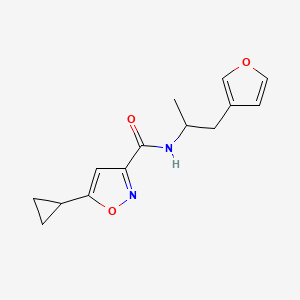

![5-(4-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902555.png)
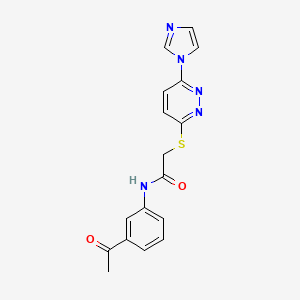
![N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2902557.png)
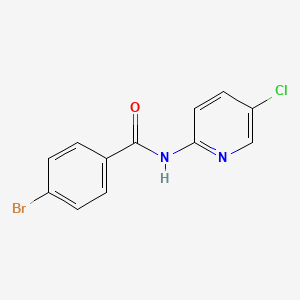
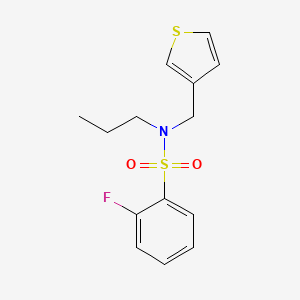


![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902565.png)
![Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902566.png)
